Cas no 862168-10-3 (2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-)
862168-10-3 structure
Product Name:2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-
CAS No:862168-10-3
MF:C11H10ClN3
MW:219.670200824738
CID:1845460
PubChem ID:20850035
Update Time:2025-04-21
2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-
- DB-332208
- 862168-10-3
- 4-Chloro-6-(p-tolyl)pyrimidin-2-amine
- CHEMBL4282859
- SCHEMBL3451558
- 4-chloro-6-(4-methylphenyl)-2-Pyrimidinamine
- AKOS002675726
-
- Inchi: 1S/C11H10ClN3/c1-7-2-4-8(5-3-7)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15)
- InChI Key: PLMXJFQHYJEXCI-UHFFFAOYSA-N
- SMILES: ClC1=CC(C2C=CC(C)=CC=2)=NC(N)=N1
Computed Properties
- Exact Mass: 219.0563250g/mol
- Monoisotopic Mass: 219.0563250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 51.8Ų
2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
862168-10-3 (2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-) Related Products
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